molecular formula C17H16N2O3 B2833103 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide CAS No. 862831-16-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide

Cat. No.: B2833103
CAS No.: 862831-16-1
M. Wt: 296.326
InChI Key: ZBVUGLWLTZBKTD-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with dimethyl groups and a furan-2-ylmethyl group attached to an oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine derivative.

    Substitution: The compound can undergo substitution reactions, especially at the furan ring and the indole core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant antitumor activity , particularly against solid tumors such as colon and lung cancers. The structural characteristics suggest potential interactions with biological targets involved in cancer pathways, making it a candidate for further pharmacological studies .

Case Studies

  • Colon Cancer : A study indicated that derivatives of this compound showed promising results in inhibiting the growth of colon cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Lung Cancer : Another investigation reported that the compound effectively reduced tumor volume in xenograft models of lung cancer, suggesting its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide typically involves multi-step reactions starting from readily available indole derivatives. Various modifications to the core structure have been explored to enhance biological activity and solubility.

Compound Name Structure Biological Activity Unique Features
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamideIndole + Dimethyl + 2-OxoacetamideAntitumorDimethyl substitution enhances solubility
N-(furan-2-ylmethyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamideIndole + Nitro + FuranAntimicrobialNitro group adds potential for increased reactivity

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The furan-2-ylmethyl group and the oxoacetamide moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenylmethyl)-2-oxoacetamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)-2-oxoacetamide: Similar structure but with a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.

Uniqueness

The uniqueness of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide lies in the presence of the furan-2-ylmethyl group, which may impart distinct chemical and biological properties compared to other similar compounds. This unique structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an indole structure fused with a furan moiety and a 2-oxoacetamide group, which suggests significant reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of similar indole structures exhibit antitumor activity , particularly against various solid tumors such as colon and lung cancers. The unique combination of the indole and furan structures in this compound may enhance its interaction with specific biological targets involved in cancer pathways.

Antitumor Activity

Several studies have demonstrated that compounds related to this compound show significant inhibition of tumor cell proliferation. For instance, analogs have been tested against various cancer cell lines, revealing promising results.

Compound Cell Line IC50 (µM) Mechanism
7dHeLa0.52Induces apoptosis, inhibits tubulin polymerization
7dMCF-70.34Arrests cell cycle in G2/M phase
7dHT-290.86Modulates signaling pathways

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with enzymes involved in cancer progression, potentially inhibiting their activity.
  • Cell Cycle Arrest : Studies have shown that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Tubulin Polymerization Inhibition : Similar compounds have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Study 1: Anticancer Activity

A study conducted on the anticancer properties of indole derivatives including this compound revealed that it effectively inhibited the growth of HeLa cells with an IC50 value of 0.52 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound could bind to specific receptors involved in tumor growth regulation. The binding affinities suggest potential as a therapeutic agent targeting these pathways.

Study 3: Comparative Analysis

Comparative analysis with structurally similar compounds highlighted the unique properties of this compound:

Compound Name Biological Activity Unique Features
Compound AAntitumorEnhanced solubility due to dimethyl groups
Compound BAntimicrobialNitro group increases reactivity
This CompoundAntitumorDistinct furan substitution

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVUGLWLTZBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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